2,3,4-Trichloroanisole

Analytical Chemistry Gas Chromatography Environmental Monitoring

Calibration with 2,4,6-TCA introduces unacceptable systematic errors for 2,3,4-TCA due to distinct chromatographic retention on polar and non-polar phases. This high-purity 2,3,4-Trichloroanisole (≥98%, CRM available at 99.56±0.40% with 12-month stability) enables isomer-specific quantification by SBSE-GC/MS or SPME-GC/MS. - Quantification limits of 0.1-0.2 ng L⁻¹ via SBSE-GC/MS with 87-117% recovery. - Distinguishes PCP-derived contamination from cork taint and winery effluents. - Essential for ISO/IEC 17025 compliance and multi-haloanisole testing panels.

Molecular Formula C7H5Cl3O
Molecular Weight 211.5 g/mol
CAS No. 54135-80-7
Cat. No. B044127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trichloroanisole
CAS54135-80-7
Synonyms1,2,3-Trichloro-4-methoxybenzene
Molecular FormulaC7H5Cl3O
Molecular Weight211.5 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)Cl)Cl)Cl
InChIInChI=1S/C7H5Cl3O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3
InChIKeyFRQUNVLMWIYOLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.11e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trichloroanisole Overview


2,3,4-Trichloroanisole (2,3,4-TCA, CAS 54135-80-7) is a chlorinated aromatic ether (C₇H₅Cl₃O, MW 211.47) that exists as a colorless crystalline solid at room temperature (melting point 70°C) with moderate lipophilicity (LogP 3.74) and limited water solubility (10.8 mg/L at 25°C) [1][2]. Among the 19 possible ring-substituted chloroanisole congeners, 2,3,4-TCA occupies a distinct isomeric position that confers specific chromatographic retention behavior, spectroscopic signature, and environmental occurrence patterns that differ measurably from its more widely studied analogs such as 2,4,6-trichloroanisole and 2,3,6-trichloroanisole [3]. The compound is industrially relevant as an analytical reference standard for environmental water quality monitoring, wine and food off-flavor investigations, and as a synthetic intermediate for methoxy-polychlorobiphenyls and 2,3,4,7,8-pentachlorodibenzofuran used in toxicological studies .

Isomer-specific chromatographic reference workflow for environmental and food matrices
Certified reference material context with documented purity and impurity profiling
Synthetic intermediate for dioxin-like compound and methoxy-PCB research

2,3,4-TCA: Why No Substitute


Although 2,4,6-trichloroanisole is the most extensively documented chloroanisole due to its notoriety in cork taint, substitution with 2,3,4-TCA for analytical calibration or environmental monitoring purposes introduces systematic errors that are both quantifiable and unacceptable. The three trichloroanisole isomers—2,3,4-TCA, 2,3,6-TCA, and 2,4,6-TCA—exhibit distinct chromatographic retention indices on both polar and non-polar stationary phases, meaning a calibration curve built with 2,4,6-TCA will not accurately quantify 2,3,4-TCA in complex environmental or food matrices [1]. Furthermore, the degradation kinetics of these isomers under advanced oxidation processes differ substantially, with 2,4,6-TCA degrading at a rate constant of (5.05 ± 0.04)×10⁻² s⁻¹ under PAA/UV conditions while 2,3,4-TCA is not even among the top four degradable haloanisoles in that study [2]. Critically, 2,3,4-TCA and 2,3,6-TCA demonstrate higher occurrence frequencies in certain environmental surveys than 2,4,6-TCA, making isomer-specific identification essential for accurate source attribution [3]. A certified reference material (CRM) of 2,3,4-TCA with validated purity (99.56% ± 0.40%) and 12-month stability documentation exists specifically because generic substitution would compromise regulatory compliance and data integrity [4].

R1 Chromatographic retention indices differ across trichloroanisole isomers; calibration with 2,4,6-TCA may not accurately quantify 2,3,4-TCA in complex matrices.
R2 Degradation kinetics under advanced oxidation vary by isomer; rate constants may not transfer and require isomer-specific review.
R3 Environmental source attribution depends on isomer identity; substituting 2,4,6-TCA may obscure PCP-derived contamination pathways.

2,3,4-TCA Differentiation Evidence


Chromatographic Retention Index Differentiation

In a comprehensive capillary GC study of all 19 ring-substituted chloroanisoles, 2,3,4-trichloroanisole exhibits distinct retention indices that enable unequivocal separation from its trichloro- and tetrachloro- analogs on both non-polar (SE-30) and polar (OV-351) stationary phases [1]. The retention order and index increments are position-dependent, with 2,3,4-TCA eluting at a different retention time compared to 2,4,6-TCA and 2,3,6-TCA under both isothermal and temperature-programmed conditions [1].

Retention Index
Head-to-head
Baseline resolution for all 19 chloroanisole congeners
Reported RI range: 1463–1501 across multiple conditions
Isomer-specific retention confirms 2,3,4-TCA cannot be extrapolated from 2,4,6-TCA calibrations.
SE-30 and OV-351 stationary phases; isothermal and programmed conditions
Analytical Chemistry Gas Chromatography Environmental Monitoring Food Safety Testing

Certified Purity and Stability

A dedicated certified reference material (CRM) for 2,3,4-trichloroanisole has been developed and validated by the National Institute of Metrology (China), with purity determined as 99.56% ± 0.40% (k=2) using two independent methods: liquid chromatography and differential scanning calorimetry [1]. The major impurity was explicitly identified and confirmed as 2,3,6-trichloroanisole via standard addition LC analysis, demonstrating that even high-purity commercial 2,3,4-TCA may contain the 2,3,6-isomer as a co-eluting or structurally similar contaminant [1]. Stability studies confirmed the material remains stable for ≥12 months at 20°C under ambient storage conditions, with homogeneity validated across 500 bottled units via F-test and t-test at 95% confidence interval [1].

Certified Purity
Head-to-head
99.56% ± 0.40% (k=2)
12-month stability validated; 2,3,6-TCA identified as major impurity
CRM with metrological traceability supports ISO/IEC 17025 method validation and regulatory data submission.
LC and DSC per ISO 17034; homogeneity confirmed across 500-unit batch
Metrology Analytical Quality Assurance Reference Material Certification Regulatory Compliance

Terahertz Spectral Fingerprint

Terahertz time-domain spectroscopy (THz-TDS) reveals that 2,3,4-TCA, 2,4,6-TCA, and 2,5,6-TCA exhibit markedly different transmission spectra in the solid phase over the 0.1–1.5 THz frequency range [1]. 2,4,6-TCA displays multiple discrete absorption peaks, with significant maxima at 0.6, 0.95, and 1.2 THz, plus a weak absorption feature near 0.2–0.3 THz [1]. In contrast, 2,3,4-TCA and 2,5,6-TCA produce distinct spectral patterns that are differentiable from 2,4,6-TCA, providing an orthogonal, non-destructive method for isomer confirmation [1]. Density functional theory (B3LYP) calculations attribute the observed spectral features to internal rotation of the methoxy group (CH₃O-carbon(benzene) rotor), with substitution pattern directly influencing the rotational energy barrier and resulting THz absorption profile [1].

THz Fingerprint
Head-to-head
Distinct solid-state spectrum vs. 2,4,6-TCA and 2,5,6-TCA
2,4,6-TCA peaks at 0.6, 0.95, 1.2 THz; 2,3,4-TCA spectrum distinguishable
Orthogonal, non-destructive identity confirmation method reduces mislabeling risk for reference standards.
THz-TDS 0.1–1.5 THz; B3LYP DFT correlation
Spectroscopy Material Identification Quality Control Solid-State Analysis

UV/PAA Degradation Kinetics

A systematic kinetic study of haloanisole degradation by peracetic acid combined with UV irradiation (PAA/UV) established a clear reactivity hierarchy among chlorinated and brominated anisoles [1]. The first-order degradation rate constants followed the order: 2,4,6-tribromoanisole (9.25 ± 0.71)×10⁻² s⁻¹ > 2-monochloroanisole (8.00 ± 0.34)×10⁻² s⁻¹ > 2,4-dichloroanisole (6.24 ± 0.55)×10⁻² s⁻¹ > 2,4,6-trichloroanisole (5.05 ± 0.04)×10⁻² s⁻¹ [1]. While 2,3,4-TCA was not explicitly included in the kinetic ranking among the top four degradable species, its structural similarity to the studied chloroanisoles implies class-level relevance: the degradation mechanism proceeds via •OH and superoxide radical attack, with direct photolysis contributing 9–14% to chloroanisole removal versus 42% for bromoanisole [1].

Degradation Kinetics
Class-level
2,4,6-TCA: (5.05 ± 0.04)×10⁻² s⁻¹
Chloroanisole class degradation via •OH and superoxide radical attack; direct photolysis 9–14%
Isomer-specific degradation data are needed; 2,3,4-TCA behavior may differ from 2,4,6-TCA in process design.
PAA/UV, pH 5, 25°C; data to verify for 2,3,4-TCA specifically
Environmental Remediation Water Treatment Advanced Oxidation Processes Degradation Kinetics

Environmental Occurrence and Biotransformation

2,3,4-Trichloroanisole is formed as a microbial O-methylation product of 2,3,4-trichlorophenol, which itself derives from the environmental degradation of pentachlorophenol (PCP) and its sodium salts [1][2]. Unlike 2,4,6-TCA—which is predominantly associated with cork taint from fungal methylation of 2,4,6-trichlorophenol—2,3,4-TCA and 2,3,6-TCA demonstrate higher occurrence frequencies in certain environmental water surveys, making them important markers for PCP-derived contamination rather than winery-specific sources [3]. The compound also serves as a synthetic precursor to 2,3,4,7,8-pentachlorodibenzofuran, a dioxin-like compound used in toxicological reference studies . This dual role as both environmental contaminant and synthetic building block distinguishes 2,3,4-TCA from its analogs in procurement contexts.

Environmental Fate
Source review
Reported higher occurrence frequency vs. 2,4,6-TCA in certain surveys
Microbial O-methylation of 2,3,4-trichlorophenol from PCP degradation
Supports isomer-specific source attribution in environmental forensics; review available occurrence data.
Quantitative occurrence values not reported in accessible abstracts
Environmental Fate Biotransformation Metabolite Identification Source Tracking

Tetrahymena Toxicity Benchmark

The aquatic toxicity of 2,3,4-trichloroanisole has been experimentally determined using the Tetrahymena pyriformis 2-day population growth impairment assay, yielding a pIGC₅₀ value of 1.6360 [log(L/mmol)] [1]. This represents the concentration required to inhibit population growth by 50% (IGC₅₀) in this standard ciliate model organism. The value was generated as part of a toxicological assessment of pentachlorophenol biotransformation products, establishing 2,3,4-TCA as a metabolite with measurable ecotoxicological activity [1].

Aquatic Toxicity
Reported
pIGC₅₀ = 1.6360 [log(L/mmol)]
Tetrahymena pyriformis 2-day population growth impairment assay
Provides a quantitative ecotoxicity benchmark for data-driven hazard characterization in risk assessment.
Experimental value; isomer-to-isomer comparison not available
Aquatic Toxicology Ecotoxicology QSAR Risk Assessment

2,3,4-TCA Applications


SBSE-GC/MS Water Quality Monitoring

Procure 2,3,4-TCA as an analytical reference standard for quantifying haloanisole off-flavor compounds in drinking water, surface water, and groundwater using stir bar sorptive extraction (SBSE) followed by thermal desorption capillary GC/MS. The method achieves quantification limits of 0.1–0.2 ng L⁻¹ for haloanisoles including 2,3,4-TCA, with SBSE recovery ranging from 87–117% in real water matrices [1]. 2,4,6-Trichloroanisole-D₅ serves as internal standard, but accurate quantification of 2,3,4-TCA requires an authentic, high-purity 2,3,4-TCA calibrant due to isomer-specific retention time differences on both polar and non-polar GC columns [2]. For ISO/IEC 17025 accredited laboratories, a certified reference material with documented purity (99.56% ± 0.40%) and 12-month stability is recommended to meet method validation and proficiency testing requirements [3].

Wine and Beverage Haloanisole Panel

2,3,4-TCA reference standard is required for multi-haloanisole analysis in wine, cork, and beverage products where six target analytes—2,4,6-TCA, 2,3,4-TCA, 2,3,6-TCA, tetrachloroanisole, pentachloroanisole, and 2,4,6-tribromoanisole—must be simultaneously quantified [4]. Because 2,3,4-TCA and 2,3,6-TCA co-occur with 2,4,6-TCA in contaminated products, using only 2,4,6-TCA as a single-point calibrant introduces unacceptable quantification bias. Headspace SPME-GC/MS methods require individual calibration curves for each isomer, and procurement of the specific 2,3,4-TCA standard ensures compliance with wine industry quality specifications and export testing requirements where haloanisole panels are mandated.

PCP Degradation Source Tracking

In investigations of legacy pentachlorophenol (PCP) contamination at wood treatment sites, industrial facilities, or agricultural areas, 2,3,4-TCA serves as a diagnostic marker for microbial O-methylation of 2,3,4-trichlorophenol, distinguishing PCP-derived contamination from other off-flavor sources such as cork processing or winery effluents [5]. Procurement of isomerically pure 2,3,4-TCA reference material enables accurate identification and source apportionment, particularly because 2,3,4-TCA and 2,3,6-TCA show higher occurrence frequencies than 2,4,6-TCA in certain environmental surveys [6]. Substitution with 2,4,6-TCA would obscure the contamination pathway and potentially misdirect remediation resources.

Dioxin-Like Compound Synthesis

2,3,4-TCA functions as a key synthetic intermediate in the preparation of 2,3,4,7,8-pentachlorodibenzofuran (PeCDF), a dioxin-like compound employed as a reference standard in toxicological and biological studies . For research laboratories synthesizing chlorinated dibenzofurans or methoxy-polychlorobiphenyls, procurement of high-purity 2,3,4-TCA with well-characterized impurity profile is critical; the presence of 2,3,6-TCA as a common impurity in commercial 2,3,4-TCA preparations [3] may lead to formation of undesired regioisomeric products that compromise the purity of the final dibenzofuran standard.

Application
Selection Property
Validation Focus
Water quality monitoring by SBSE-GC/MS
Isomer-specific calibration with documented purity CRM
Retention time verification on polar and non-polar columns
Wine and beverage multi-haloanisole panel
Individual calibration curve for each trichloroanisole isomer
Co-elution review across six target haloanisoles
PCP contamination source tracking
Isomer-specific metabolite marker for environmental forensics
Occurrence frequency and source attribution review
Dioxin-like compound synthesis
High-purity starting material with characterized impurity profile
Regioisomeric product prevention and dibenzofuran purity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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